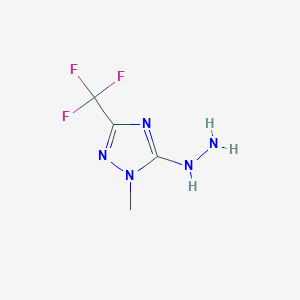

5-Hydrazino-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

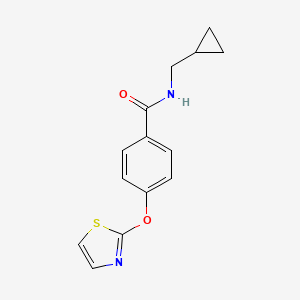

“5-Hydrazino-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole” is a chemical compound with the molecular formula C5H8ClF3N4 . It’s also known by its CAS number: 1855888-52-6 .

Chemical Reactions Analysis

Detailed information about the chemical reactions involving this compound is not available in the search results. Such information is typically found in scientific literature .Physical And Chemical Properties Analysis

This compound has a molecular weight of 216.59 . Other physical and chemical properties like melting point, boiling point, and density were not available in the search results .Scientific Research Applications

Synthesis and Reactivity

5-Hydrazino-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole has been a focal point in the exploration of fluorinated heterocyclic compounds. An interesting finding in this domain is the hydrazinolysis of 5-perfluoroalkyl-1,2,4-oxadiazoles, leading to the formation of 5-perfluoroalkyl-1,2,4-triazoles. This reaction proceeds through an uncommon mechanism, involving nucleophilic addition, ring-opening, and subsequent ring-closure, and is considered to offer useful applications in synthesis (Buscemi et al., 2003). Additionally, the reaction of 2-hydrazino-3-methylquinoxaline with trifluoromethyl-β-diketones not only yields expected pyrazoline and pyrazole products but also results in the formation of 1,2,4-triazolo[4,3- a ]quinoxalines, indicating a complex equilibrium between various intermediates (Aggarwal et al., 2009).

Therapeutic Applications

The compound and its derivatives have also been recognized for their potential in therapeutic applications. Notably, some novel‐fused and spiro heterocycles derived from a 2(3H)‐furanone derivative, involving hydrazinolysis, have been synthesized and evaluated for their antitumor and antimicrobial activities. Some of these synthesized compounds have demonstrated promising activities, showcasing the potential of 5-Hydrazino-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole as a key precursor in developing therapeutically relevant compounds (Abou-Elmagd & Hashem, 2016).

Chemical Synthesis and Properties

In the realm of chemical synthesis and material properties, the compound's derivatives have been studied for their structural uniqueness and potential applications. For instance, HFOX-1-Amino-1-hydrazino-2,2-Dinitroethylene, a derivative, has been used as a precursor for structurally interesting energetic triazoles and their salts. These compounds are characterized by good detonation properties and low sensitivities, positioning them as potential candidates for insensitive high-energy-density materials (Chinnam et al., 2020). Furthermore, the formation of trinitromethyl functionalized 1,2,4-triazole-based energetic ionic salts and zwitterionic salt through an intermolecular and intramolecular metathesis strategy reveals compounds with high density and excellent calculated detonation velocity, offering insights into the compound's utility in the field of energetic materials (Ma et al., 2018).

Safety and Hazards

properties

IUPAC Name |

[2-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]hydrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F3N5/c1-12-3(10-8)9-2(11-12)4(5,6)7/h8H2,1H3,(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLGFRAHZQXGWNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=N1)C(F)(F)F)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F3N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydrazino-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzyl 2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetate](/img/structure/B2826883.png)

![Methyl 5-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate](/img/structure/B2826884.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide](/img/structure/B2826888.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2'-cyano-[1,1'-biphenyl]-2-carboxylate](/img/structure/B2826892.png)

![7-[Chloro(difluoro)methyl]-2-(3,4-dichlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2826897.png)

![4-chloro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2826904.png)